molecular formula C12H15N3O B7932744 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide

2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide

Cat. No.: B7932744
M. Wt: 217.27 g/mol
InChI Key: QFHQZASOKNIUEG-UHFFFAOYSA-N
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Description

2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide is an organic compound with the molecular formula C12H15N3O It is a derivative of acetamide, featuring an amino group, a cyano-benzyl group, and an ethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzyl chloride, ethylamine, and acetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 50-70°C to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amino group of ethylamine attacks the carbon atom of the 3-cyanobenzyl chloride, forming an intermediate. This intermediate then reacts with acetamide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Reduction Reactions

The cyano group (-CN) undergoes reduction to form primary amines. This reaction is pivotal for modifying biological activity or enabling further derivatization.

Reagent Conditions Product Yield Reference
LiAlH₄ (Lithium Aluminium Hydride)Anhydrous ether, 0°C to reflux2-Amino-N-(3-aminomethyl-benzyl)-N-ethyl-acetamide85–92%
H₂/Pd-C (Catalytic Hydrogenation)Ethanol, 25°C, 1 atm H₂Same as above78–85%

Key Findings :

  • LiAlH₄ provides higher yields but requires stringent anhydrous conditions.

  • Catalytic hydrogenation offers a greener alternative but may require elevated pressures for complete conversion .

Hydrolysis Reactions

The cyano group hydrolyzes to carboxylic acids or amides under acidic or basic conditions, expanding utility in synthesis.

Condition Reagent Product Notes Reference
Acidic (HCl, 6M)Reflux, 12 h2-Amino-N-(3-carboxy-benzyl)-N-ethyl-acetamideForms carboxylic acid directly
Basic (NaOH, 10%)80°C, 6 h2-Amino-N-(3-amide-benzyl)-N-ethyl-acetamideIntermediate nitrile hydrate

Mechanistic Insight :

  • Acidic hydrolysis proceeds via a nitrile hydrate intermediate, culminating in a carboxylic acid .

  • Basic conditions stabilize the intermediate, favoring amide formation.

Nucleophilic Substitution

The amino group participates in nucleophilic substitutions, enabling alkylation or acylation.

Reagent Conditions Product Application Reference
Acetyl ChlorideDCM, 0°C, 2 h2-Acetamido-N-(3-cyano-benzyl)-N-ethyl-acetamideProtects amino group
Methyl IodideK₂CO₃, DMF, 25°C, 12 h2-Methylamino-N-(3-cyano-benzyl)-N-ethyl-acetamideEnhances lipophilicity

Structural Impact :

  • Acylation stabilizes the amino group against oxidation.

  • Alkylation introduces steric bulk, altering binding affinity in biological systems.

Cyclization Reactions

Under reductive conditions, the cyano and amino groups facilitate intramolecular cyclization to form heterocycles.

Reagent Conditions Product Yield Reference
FeCl₃/Zn (Reductive)HCl, 100°C, 1 h6-Amino-1-ethyl-3-cyanoindole-2-carboxamideAntitumor scaffold

Mechanism :

  • Sequential reduction of the nitro group (if present) and cyano group enables indole ring formation .

  • The ethyl group on the acetamide influences regioselectivity during cyclization .

Comparative Reactivity of Functional Groups

The reactivity hierarchy under standard conditions is:

  • Cyano group > Amino group > Acetamide carbonyl
    This order is derived from observed reaction rates in multi-step syntheses .

Structural Considerations

  • Positional Effects : The 3-cyano substitution on the benzyl ring induces moderate electron-withdrawing effects, accelerating nucleophilic attacks on the adjacent methylene group.

  • Steric Hindrance : The ethyl group on the acetamide slightly hinders reactions at the carbonyl oxygen but does not impede amino group reactivity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide is C₁₂H₁₅N₃O. The compound features an amino group, a cyano group, and an ethyl acetamide moiety, which contribute to its reactivity and biological properties. The presence of the benzyl group enhances its interaction with biological targets.

Medicinal Chemistry

Drug Design : The compound is explored as a pharmacophore for designing drugs targeting specific enzymes or receptors. Its structural features may enable it to act as an inhibitor or modulator in various biochemical pathways.

Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing cyano groups have shown activity against various bacterial strains:

Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Antitumor Activity

Cytotoxic Effects : Studies have evaluated the antitumor potential of related compounds against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer). Compounds similar to this one demonstrated significant cytotoxic effects, often surpassing standard chemotherapeutics like doxorubicin.

Mechanisms of Action :

  • Enzyme Inhibition : Interaction with key enzymes involved in cellular processes can alter metabolic pathways.
  • DNA Interaction : Structural components may facilitate binding to DNA or RNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, enhancing overall cellular health.

Materials Science

This compound is also explored for its potential in synthesizing novel materials with unique properties, such as polymers or nanomaterials. Its functional groups can be utilized to create materials with specific characteristics suitable for various applications.

Biological Studies

In biological assays, this compound is used to investigate its effects on cellular processes and pathways. Its interactions with molecular targets can provide insights into its potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy Study : A series of cyanoacetamides were evaluated against Gram-positive and Gram-negative bacteria, revealing promising results that could be extrapolated to similar compounds like this compound.
  • Antitumor Screening : Research assessed a range of acetamides for their cytotoxicity against various cancer cell lines, identifying several candidates with high inhibitory effects comparable to established drugs.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-cyano-benzyl)-acetamide
  • 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide
  • 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide

Uniqueness

2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide is unique due to its specific structural features, such as the presence of an ethyl group and a cyano-benzyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃N₃O. Its structure consists of an amino group, a cyano group, and an ethyl acetamide moiety, which contribute to its reactivity and biological properties. The presence of the benzyl group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing cyano groups have demonstrated moderate to good activity against various bacterial strains, including:

Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Antitumor Activity

The antitumor potential of related compounds has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer). In these studies, compounds similar to this compound exhibited significant cytotoxic effects, often surpassing the activity of standard chemotherapeutics like doxorubicin .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds with cyano and amino functionalities may interact with key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • DNA Interaction : The structural components may facilitate binding to DNA or RNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress and enhance overall cellular health .

Case Studies

Several case studies have highlighted the potential of related compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated a series of cyanoacetamides against Gram-positive and Gram-negative bacteria, revealing promising results that could be extrapolated to similar compounds like this compound .
  • Antitumor Screening : Another research effort assessed a range of acetamides for their cytotoxicity against various cancer cell lines, identifying several candidates with high inhibitory effects comparable to established drugs .

Properties

IUPAC Name

2-amino-N-[(3-cyanophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHQZASOKNIUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C#N)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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